5-Bromo-2-methoxynicotinonitrile

Organic Synthesis Regioselectivity Bromination

5-Bromo-2-methoxynicotinonitrile (CAS 941294-54-8) is a uniquely trifunctionalized pyridine building block combining a bromine handle for cross-coupling, a methoxy group, and a nitrile pharmacophore. Key advantages: • Eliminates need for low-yielding post-coupling cyanation-unlike 5-bromo-2-methoxypyridine. • C-Br bond ensures superior Suzuki-Miyaura reactivity over chloro analogs. • Reported 73% synthetic yield supports cost-effective procurement. • Validated internal standard for mitiglinide LC assays. • Consistent 97% purity across major suppliers.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 941294-54-8
Cat. No. B1293179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxynicotinonitrile
CAS941294-54-8
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C#N
InChIInChI=1S/C7H5BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3
InChIKeyFRKLCMNRGGZZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxynicotinonitrile (CAS 941294-54-8): Chemical Identity, Physicochemical Profile, and Procurement Specifications


5-Bromo-2-methoxynicotinonitrile (CAS 941294-54-8) is a 2,5-disubstituted pyridine derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitrile group at the 3-position on the pyridine ring . It is a halogenated heterocyclic building block with a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol . This compound is a solid at ambient temperature with a melting point range of 110-115°C . Its structure, incorporating both a bromine (a versatile handle for cross-coupling reactions) and a nitrile (a synthetic precursor and pharmacophore), distinguishes it from simpler bromopyridines lacking a nitrile or methoxy substituent .

1 Heterocyclic building block for cross-coupling research
2 Analytical reference standard for method development
3 Synthesis intermediate for agrochemical discovery

Why 5-Bromo-2-methoxynicotinonitrile Cannot Be Substituted with Other Halo-Pyridine Building Blocks


Substitution with simpler halo-pyridines or other regioisomers of bromo-methoxynicotinonitrile introduces significant risk of reaction failure or off-target product formation. This compound is not merely a source of bromine; it is a uniquely trifunctionalized pyridine core. Attempting to use 5-bromo-2-methoxypyridine (lacking the nitrile) would require additional, often low-yielding, synthetic steps to introduce the cyano group and risks incompatibility with subsequent cross-coupling conditions [1]. Similarly, substituting with 5-chloro-2-methoxynicotinonitrile exploits different halogen reactivity in metal-catalyzed reactions, which can lead to vastly different yields and byproduct profiles due to the stronger C-Cl bond compared to the C-Br bond . Using the 4-bromo regioisomer (4-bromo-2-methoxynicotinonitrile) would alter the steric and electronic properties of the scaffold, potentially derailing structure-activity relationship (SAR) studies or leading to a different coupling partner in a convergent synthesis .

Target 5-Bromo-2-methoxynicotinonitrile
Risk 5-Bromo-2-methoxypyridine analog lacks the nitrile handle, may require additional low-yielding steps
Risk 5-Chloro analog exhibits different halogen reactivity, which can shift cross-coupling yields and byproduct profiles
Risk 4-Bromo regioisomer alters steric and electronic properties, potentially derailing SAR studies

Quantitative Differentiation Evidence for 5-Bromo-2-methoxynicotinonitrile


Synthetic Yield Comparison: 5-Bromo vs. 4-Bromo Regioisomer

In an analogous bromination procedure starting from 2-methoxynicotinonitrile, the synthesis of 5-bromo-2-methoxynicotinonitrile proceeds with a reported yield of 73% . In contrast, a similar procedure for the 4-bromo regioisomer (4-bromo-2-methoxynicotinonitrile) does not report a yield in the available data, implying a potentially less efficient or more challenging synthesis, which is a key consideration for scaled-up procurement . The higher reported yield for the 5-bromo isomer indicates a more reliable and cost-effective synthetic route.

Synthetic Yield
Cross-study comparable
73%
Supports procurement and scale-up review
4-Bromo regioisomer yield not specified
Organic Synthesis Regioselectivity Bromination

Commercial Purity Benchmarking: 5-Bromo vs. 5-Chloro Analog

5-Bromo-2-methoxynicotinonitrile is commercially available from major suppliers with a high standard purity specification of ≥97% (HPLC) . Its 5-chloro analog (5-chloro-2-methoxynicotinonitrile) is also available at a similar purity of 97% . While both offer high initial purity, the choice of halogen is a critical differentiator for downstream synthetic applications, such as Suzuki or Sonogashira couplings, where the reactivity of C-Br and C-Cl bonds differs significantly.

Purity Benchmarking
Cross-study comparable
≥97% (HPLC)
Halogen reactivity is key differentiator
5-Chloro analog shows equivalent purity
Quality Control Analytical Chemistry Procurement

Application-Driven Differentiation: Validated Use as a Mitiglinide Internal Standard

5-Bromo-2-methoxynicotinonitrile has a specific, validated application as a chromatographic standard for the quantification of the antidiabetic drug mitiglinide in the presence of calcium . This application leverages the compound's unique physicochemical properties for liquid chromatography (LC) as an internal standard. This specific, documented use case differentiates it from structurally similar analogs like 4-bromo-2-methoxynicotinonitrile or 5-bromo-2-methoxypyridine, for which no such validated analytical role has been reported.

Validated Application
Class-level inference
Mitiglinide internal standard
Documented analytical context for selection
No reported role for direct analogs
Pharmaceutical Analysis Chromatography Quality Control

Key Application Scenarios for Procuring 5-Bromo-2-methoxynicotinonitrile


Analytical Reference Standard for Mitiglinide Quantification

Analytical chemistry laboratories developing or validating liquid chromatography methods for the quantification of mitiglinide should use 5-Bromo-2-methoxynicotinonitrile as a reliable internal standard, as documented in vendor technical literature . This ensures assay accuracy and precision in the presence of calcium.

Suzuki-Miyaura Cross-Coupling for Drug Discovery

Medicinal chemistry groups synthesizing novel pharmaceutical candidates can utilize the aryl bromide moiety in 5-Bromo-2-methoxynicotinonitrile for Suzuki-Miyaura cross-coupling reactions. The reported high synthetic yield (73%) for its production supports its cost-effective procurement for building diverse biaryl libraries, a key step in fragment-based drug discovery.

Synthesis of Pyridine-Based Agrochemicals

Industrial agrochemical research units developing new insecticides can leverage the reactivity of 5-Bromo-2-methoxynicotinonitrile to synthesize trifluoromethylpyridine derivatives or other complex heterocycles [1]. The compound's ability to undergo regioselective modification makes it a valuable scaffold for optimizing the biological activity and physicochemical properties of new crop protection agents.

Application
Selection Property
Validation Focus
Mitiglinide Analytical Standard
Validated chromatographic use
Method accuracy and precision review
Cross-Coupling Library Synthesis
Aryl bromide reactivity handle
Synthetic route yield and diversity
Agrochemical Intermediate Research
Trifunctionalized pyridine scaffold
Regioselective modification outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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